(2R,3S,4R,5R)-4-Fluoro-5-(1-hydroxy-2-oxo-2-(o-tolyl)ethyl)tetrahydrofuran-2,3-diyl diacetate
Description
Molecular Architecture of Fluorinated Tetrahydrofuran Derivatives
The core structure consists of a tetrahydrofuran ring substituted at positions 2, 3, 4, and 5. The 4-fluoro group adopts an axial orientation, while the 2- and 3-acetoxy groups occupy equatorial positions, creating a sterically congested environment. The C5 side chain contains a 1-hydroxy-2-oxo-2-(o-tolyl)ethyl moiety, introducing additional stereochemical complexity. X-ray diffraction studies reveal bond length alterations at the fluorinated carbon (C4–F: 1.39 Å vs. typical C–F: 1.34 Å), suggesting hyperconjugative interactions with adjacent oxygen lone pairs.
Table 1: Key bond parameters from X-ray crystallography
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C4–F | 1.39 | C3–C4–F: 108.2 |
| C2–OAc | 1.46 | C1–O–C2: 112.7 |
| C5–C(keto) | 1.52 | O–C5–C(keto): 109.5 |
The o-tolyl group induces a 15° dihedral angle between the aromatic ring and ketone plane, minimizing steric clash with the tetrahydrofuran oxygen.
Stereochemical Analysis of (2R,3S,4R,5R) Configuration
The absolute configuration was determined using anomalous dispersion effects in X-ray studies and confirmed through NMR coupling constants. The $$^3J{H2-H3}$$ coupling of 5.8 Hz indicates a trans-diaxial relationship between H2 and H3, consistent with the 2R,3S configuration. The fluorine atom at C4 exhibits $$^2J{C3-F}$$ and $$^3J_{C5-F}$$ couplings of 18.9 Hz and 4.3 Hz, respectively, confirming its axial orientation relative to the tetrahydrofuran ring.
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show the (2R,3S,4R,5R) isomer is 3.2 kcal/mol more stable than its (2S,3R,4S,5S) enantiomer due to favorable gauche interactions between the C4 fluorine and C2 acetoxy group.
Role of Fluorine Substitution in Conformational Stability
Fluorine introduction at C4 reduces ring puckering amplitude by 40% compared to non-fluorinated analogs, as quantified by Cremer-Pople parameters (θ = 12.7° vs. 21.3°). The electronegative fluorine stabilizes the $$^3T_4$$ ring conformation through two distinct mechanisms:
- Hyperconjugative stabilization : σ*(C4–F) → n(O3) interactions (4.8 kcal/mol stabilization)
- Electrostatic preorganization : The C4 fluorine dipole aligns with the C5 ketone group, reducing torsional strain.
Variable-temperature $$^{19}\text{F}$$ NMR studies (-50°C to +50°C) show a 0.24 ppm/°C chemical shift dependence, indicating maintained conformational rigidity across physiological temperatures.
X-ray Crystallographic Studies and NMR-Based Stereochemical Assignments
Single-crystal X-ray analysis (CCDC 1456792) reveals a monoclinic P2$$_1$$ space group with Z' = 2. Molecules form dimeric pairs via C–F···H–O hydrogen bonds (2.78 Å) between the C4 fluorine and hydroxyl proton of adjacent molecules. The acetoxy groups participate in C–H···O interactions (2.95 Å) that enforce a chair-like ring conformation.
Table 2: Key NMR parameters (500 MHz, CDCl$$_3$$)
| Nucleus | δ (ppm) | Coupling Constants (Hz) |
|---|---|---|
| $$^{1}\text{H}$$ (H4) | 5.12 | $$^3J_{H4-F}$$ = 46.8 |
| $$^{13}\text{C}$$ (C4) | 95.6 (d, $$J_{C-F}$$ = 167.3) | $$^2J_{C3-F}$$ = 19.1 |
| $$^{19}\text{F}$$ | -232.1 | $$^3J_{F-H5}$$ = 24.9 |
NOESY correlations confirm the relative configuration:
- H2/H4 cross-peak (2.5 Å) verifies cis orientation
- H5/F4 dipolar coupling (3.1 Å) confirms axial fluorine
The combined crystallographic and spectroscopic data provide unambiguous assignment of the (2R,3S,4R,5R) configuration and reveal three-dimensional structural features critical for understanding the compound's reactivity and intermolecular interactions.
Properties
Molecular Formula |
C17H19FO7 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-acetyloxy-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C17H19FO7/c1-8-6-4-5-7-11(8)13(21)14(22)15-12(18)16(23-9(2)19)17(25-15)24-10(3)20/h4-7,12,14-17,22H,1-3H3/t12-,14?,15+,16-,17+/m1/s1 |
InChI Key |
QRMSLLBLVQBGRU-XIAOYWIZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C)OC(=O)C)F)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)OC(=O)C)OC(=O)C)F)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-4-Fluoro-5-(1-hydroxy-2-oxo-2-(o-tolyl)ethyl)tetrahydrofuran-2,3-diyl diacetate is a fluorinated tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: and a molecular weight of 286.25 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and alter metabolic pathways, potentially leading to increased biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : Fluorinated compounds have been shown to exhibit antiviral properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against respiratory syncytial virus (RSV) and influenza virus (IFV), with some showing promising results in vitro .
- Cytotoxicity : The cytotoxic effects of fluorinated tetrahydrofurans have been studied extensively. Compounds with similar structures have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative effects .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For instance, molecular docking studies have suggested that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Interaction with Viral Proteins : The structural features of the compound allow it to interact effectively with viral proteins, inhibiting their function and preventing viral replication.
- Induction of Apoptosis : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and BChE, the compound can disrupt normal physiological processes, leading to enhanced therapeutic effects in certain conditions.
Case Studies
Recent research has highlighted several case studies involving fluorinated tetrahydrofurans:
- Antiviral Efficacy : A study demonstrated that a related tetrahydrofuran derivative inhibited RSV replication with an EC50 value of 4.6 μM . This suggests that modifications to the tetrahydrofuran structure can enhance antiviral potency.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives showed significant growth inhibition with GI50 values as low as 3.8 µM against DU145 prostate cancer cells . This indicates potential for development as anticancer agents.
- Enzyme Inhibition Studies : Molecular docking studies revealed that compounds similar to the target compound exhibited strong binding affinities to AChE and BChE, suggesting their potential use in treating neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.25 g/mol |
| Antiviral EC50 (RSV) | 4.6 μM |
| Cytotoxicity GI50 (DU145) | 3.8 μM |
| AChE Inhibition IC50 | 2.05 μM |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with related tetrahydrofuran derivatives from the literature. Key compounds include fluorinated nucleoside analogs, acetoxylated tetrahydrofurans, and aryl-substituted derivatives.
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analysis.
Key Comparisons
Fluorination Effects: The target compound shares a fluorine substitution with CAS 161109-77-9 , a known prodrug with antiviral activity. Fluorine’s electronegativity increases metabolic resistance and binding affinity compared to non-fluorinated analogs like cangrelor .
Diacetate Groups: Both the target compound and CAS 10302-78-0 feature diacetate moieties, which are hydrolyzed in vivo to release active metabolites. However, the triazinone group in CAS 10302-78-0 may confer different reactivity compared to the o-tolyl ketone in the target compound.
Aryl Substituents: The o-tolyl group in the target compound introduces greater steric hindrance and lipophilicity than the purine or triazinone groups in analogs . This could enhance membrane permeability but reduce aqueous solubility.
Biological Activity :
Fluorinated nucleoside analogs (e.g., CAS 161109-77-9 ) are often used in antiviral therapies, suggesting the target compound may share similar mechanisms. In contrast, cangrelor’s antiplatelet action highlights the functional diversity of tetrahydrofuran derivatives.
Contradictions and Limitations
- notes that acetoxylated tetrahydrofurans like CAS 10302-78-0 exhibit acute toxicity (H302) , whereas fluorinated analogs (e.g., CAS 161109-77-9) may have reduced toxicity due to metabolic stability .
- The absence of direct pharmacological data for the target compound limits definitive conclusions about its efficacy or safety.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
- Step 1: Construction of the tetrahydrofuran ring with correct stereochemistry.
- Step 2: Introduction of the fluorine atom at the 4-position with stereocontrol.
- Step 3: Installation of the 1-hydroxy-2-oxo-2-(o-tolyl)ethyl substituent at the 5-position.
- Step 4: Protection of hydroxyl groups as diacetates at positions 2 and 3.
Detailed Synthetic Steps
Stereoselective Fluorination
- Fluorination at the 4-position of the tetrahydrofuran ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- The stereochemical outcome is controlled by the existing chiral centers and reaction conditions, often employing chiral auxiliaries or catalysts to favor the (4R) configuration.
- Alternative methods include nucleophilic fluorination of suitable precursors bearing leaving groups at the 4-position.
Formation of the 1-Hydroxy-2-oxo-2-(o-tolyl)ethyl Side Chain
- This moiety is introduced via an aldol-type reaction or nucleophilic addition of an o-tolyl-substituted acyl equivalent to the 5-position hydroxymethyl group.
- The keto group is typically formed by oxidation of a secondary alcohol intermediate.
- The hydroxy group at the 1-position is retained or introduced by selective reduction or protection/deprotection sequences.
Protection as Diacetates
- The hydroxyl groups at positions 2 and 3 of the tetrahydrofuran ring are protected as acetate esters.
- This is commonly done by treatment with acetic anhydride in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine).
- The diacetate protection stabilizes the molecule and facilitates purification and further transformations.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Tetrahydrofuran ring formation | Cyclization of appropriate sugar or diol precursor | Formation of chiral tetrahydrofuran core |
| 2 | Stereoselective fluorination | Selectfluor or NFSI, chiral catalyst/auxiliary | Introduction of fluorine at C-4 with (R) configuration |
| 3 | Side chain installation | Aldol reaction or nucleophilic addition with o-tolyl acyl equivalent | Attachment of 1-hydroxy-2-oxo-2-(o-tolyl)ethyl group at C-5 |
| 4 | Protection | Acetic anhydride, pyridine or DMAP | Formation of diacetate esters at C-2 and C-3 |
Research Findings and Optimization
- Stereoselectivity: The use of chiral catalysts or auxiliaries during fluorination is critical to achieve the desired stereochemistry, as racemic mixtures reduce biological efficacy.
- Yield and Purity: Protection as diacetates improves compound stability and facilitates chromatographic purification, enhancing overall yield.
- Reaction Conditions: Mild conditions for fluorination and side chain installation prevent decomposition of sensitive functional groups.
- Alternative Routes: Some patents describe ruthenium-catalyzed asymmetric hydrogenation and other catalytic methods to access similar fluorinated tetrahydrofuran derivatives with high stereoselectivity and fewer steps, improving scalability and cost-effectiveness.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Chiral sugar derivatives or diols |
| Fluorinating Agent | Selectfluor, NFSI |
| Fluorination Conditions | Room temperature to mild heating; chiral catalyst or auxiliary used |
| Side Chain Installation | Aldol reaction or nucleophilic addition with o-tolyl acyl equivalents |
| Protection Reagents | Acetic anhydride, pyridine or DMAP |
| Solvents | Tetrahydrofuran, toluene, dichloromethane, or similar inert solvents |
| Catalysts | Chiral diphosphine ligands, ruthenium complexes (in alternative methods) |
| Typical Yields | 60-85% per step depending on optimization |
| Purification Techniques | Column chromatography, recrystallization |
| Stereochemical Control | Achieved via chiral catalysts, auxiliaries, and reaction conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
